molecular formula C27H26N2O4S B11999429 3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11999429
M. Wt: 474.6 g/mol
InChI Key: AEVJPANPCWANSF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the trimethoxyphenyl group can interact with aromatic systems in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and phenylethylsulfanyl compounds. What sets 3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile apart is its combination of these two functional groups, which provides unique chemical and biological properties . Some similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

3-phenacylsulfanyl-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C27H26N2O4S/c1-31-23-13-18(14-24(32-2)26(23)33-3)25-20-12-8-7-11-19(20)21(15-28)27(29-25)34-16-22(30)17-9-5-4-6-10-17/h4-6,9-10,13-14H,7-8,11-12,16H2,1-3H3

InChI Key

AEVJPANPCWANSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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